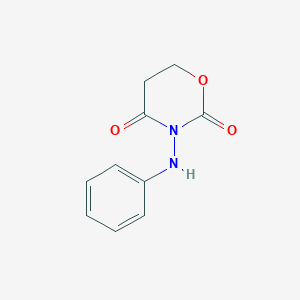
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of an amino acid derivative with a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could be used to modify the functional groups within the compound, altering its reactivity and properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted oxazine derivatives or breakdown products.
Scientific Research Applications
Chemistry
In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” might be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs for treating various diseases.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular processes. In a chemical context, its reactivity would be influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: A simpler analog without the phenylamino group.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features.
2H-1,3-Benzoxazine: A related compound with a benzene ring fused to the oxazine ring.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is unique due to the presence of the phenylamino group, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
189322-90-5 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-anilino-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-7-15-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
GNWVEZIIEVVSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N(C1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















